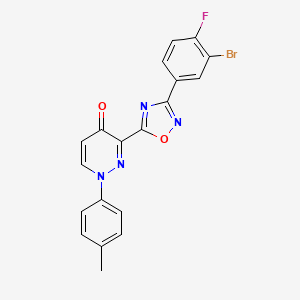
3-(3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one is a useful research compound. Its molecular formula is C19H12BrFN4O2 and its molecular weight is 427.233. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer properties and potential mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes:
- A bromo and fluoro substituent on the phenyl ring.
- An oxadiazole moiety which is known for its biological activity.
- A pyridazine core that may contribute to its pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. The compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).
Key Findings:
- The compound exhibited IC50 values comparable to or lower than standard chemotherapeutic agents such as doxorubicin and tamoxifen, indicating potent anticancer activity.
- Flow cytometry analyses revealed that treatment with this compound resulted in cell cycle arrest at the G1 phase and induced apoptosis through increased caspase-3/7 activity, suggesting a mechanism involving programmed cell death .
| Cell Line | IC50 (µM) | Comparison Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 0.48 | Doxorubicin | 1.93 |
| HCT-116 | 0.78 | Tamoxifen | 10.38 |
The biological activity of oxadiazole derivatives often involves several mechanisms:
- Inhibition of HDAC (Histone Deacetylases) : Some derivatives have shown potent HDAC inhibitory activity, which is crucial for regulating gene expression related to cancer progression .
- Induction of Apoptosis : The activation of apoptotic pathways through caspase activation was observed, indicating that the compound may effectively trigger cell death in cancer cells .
- Cell Cycle Arrest : The ability to halt cell cycle progression at specific phases enhances its potential as an anticancer agent .
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds within the oxadiazole class, highlighting their promising biological profiles.
Study 1: Synthesis and Anticancer Evaluation
In a study published in MDPI, a series of 1,2,4-oxadiazole derivatives were synthesized and tested for their anticancer activities. Notably, compounds with electron-withdrawing groups (like bromine and fluorine) exhibited enhanced activity against MCF-7 cells compared to their counterparts lacking such substitutions .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications in the oxadiazole ring significantly influenced biological activity. For example, increasing alkyl chain length or introducing halogen atoms improved potency against various cancer cell lines .
Eigenschaften
IUPAC Name |
3-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrFN4O2/c1-11-2-5-13(6-3-11)25-9-8-16(26)17(23-25)19-22-18(24-27-19)12-4-7-15(21)14(20)10-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBIAHDPHRQPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














